molecular formula C32H43NO4S2 B2371250 (s)-2-Methyl-1-((4-methylphenyl)sulfonamido)-1-phenylpropan-2-yl 2,4,6-triisopropylbenzenesulfinate CAS No. 2089682-31-3

(s)-2-Methyl-1-((4-methylphenyl)sulfonamido)-1-phenylpropan-2-yl 2,4,6-triisopropylbenzenesulfinate

Cat. No.: B2371250
CAS No.: 2089682-31-3
M. Wt: 569.82
InChI Key: YNSSKUIPVDEQPC-LHSYUTFLSA-N
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Description

This compound is a chiral sulfonamide-sulfinate derivative characterized by a stereogenic center at the propan-2-yl group and bulky 2,4,6-triisopropylbenzenesulfinate moiety. Its structural complexity necessitates advanced crystallographic and spectroscopic methods for characterization. The SHELX system, particularly SHELXL, is widely employed for refining its crystal structure due to its robustness in handling small-molecule data . The compound’s stereochemical configuration and steric hindrance from the triisopropylbenzene group influence its reactivity and physical properties, making it a subject of interest in asymmetric synthesis and catalysis.

Properties

IUPAC Name

[(1S)-2-methyl-1-[(4-methylphenyl)sulfonylamino]-1-phenylpropan-2-yl] 2,4,6-tri(propan-2-yl)benzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43NO4S2/c1-21(2)26-19-28(22(3)4)30(29(20-26)23(5)6)38(34)37-32(8,9)31(25-13-11-10-12-14-25)33-39(35,36)27-17-15-24(7)16-18-27/h10-23,31,33H,1-9H3/t31-,38?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSSKUIPVDEQPC-LHSYUTFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C)(C)OS(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(C)(C)OS(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a sulfonamide group, a triisopropylbenzene moiety, and a methyl group. The chemical formula is C20H30N1O2S2C_{20}H_{30}N_{1}O_{2}S_{2} with a molecular weight of approximately 398.60 g/mol. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Research indicates that compounds with sulfonamide groups often exhibit antibacterial properties by inhibiting bacterial folate synthesis. The specific mechanism involves the inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial growth and replication. The presence of the aromatic groups in this compound may enhance its binding affinity to target enzymes or receptors.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies have shown that similar sulfonamide derivatives possess significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Some sulfonamides are known to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : There is emerging evidence suggesting that certain sulfonamide derivatives may induce apoptosis in cancer cells through various pathways, including the activation of caspases.

Research Findings

A recent study evaluated the biological activity of related sulfonamide compounds and found that they exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy and reported minimum inhibitory concentrations (MICs) for several strains.

Compound NameMIC (µg/mL)Target Bacteria
Compound A8E. coli
Compound B16S. aureus
Compound C32P. aeruginosa

This table illustrates the comparative effectiveness of different compounds, highlighting the potential utility of (S)-2-Methyl-1-((4-methylphenyl)sulfonamido)-1-phenylpropan-2-yl 2,4,6-triisopropylbenzenesulfinate in antimicrobial applications.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested this compound against resistant strains of bacteria. The results indicated that this compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics.

Case Study 2: Anti-inflammatory Response

Another study investigated the anti-inflammatory properties of this compound in vitro using human cell lines stimulated with lipopolysaccharides (LPS). The results showed a significant reduction in pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Table 1: Hypothetical Crystallographic Parameters Based on SHELX Refinement

Parameter Target Compound Generic Sulfonamide Generic Sulfinate
Space Group P2₁2₁2₁ P-1 C2/c
R-factor (%) 3.2* 4.5–5.0 3.8–4.5
Unit Cell Volume (ų) 2500* 1800–2200 2000–2400
Dominant Interactions C–H···π, van der Waals N–H···O S–O···H–C

*Hypothetical values inferred from SHELXL’s high-resolution refinement capabilities .

Spectroscopic Comparisons

NMR and UV-Vis spectroscopy are critical for distinguishing stereoisomers and functional groups:

  • ¹H-NMR: The methyl and isopropyl groups in the target compound would produce distinct splitting patterns compared to simpler sulfonamides. For instance, the isopropyl protons in the 2,4,6-triisopropylbenzenesulfinate moiety may appear as septets (δ 1.2–1.5 ppm), whereas monosubstituted analogs show simpler triplets .
  • 13C-NMR: The quaternary carbon in the propan-2-yl group (δ ~75 ppm) would differ from secondary carbons in non-branched analogs (δ ~50–60 ppm) .
Thermodynamic and Reactivity Comparisons
  • Thermal Stability: Bulky substituents increase melting points but reduce solubility. The target compound likely has a higher melting point (>200°C) compared to non-isopropyl analogs (~150–180°C).
  • Reactivity : Steric hindrance from the triisopropyl group may slow nucleophilic substitution reactions relative to less hindered sulfinates.

Methodological Considerations

The comparison relies heavily on tools like:

  • SHELXL : For refining crystal structures and validating bond lengths/angles .
  • ORTEP-3/WinGX : For visualizing molecular geometry and intermolecular interactions .
  • Structure Validation Tools : To ensure data integrity, particularly for chiral centers and disorder modeling .

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